molecular formula C16H12O3 B8118084 7-hydroxy-3-(3-methylphenyl)-1H-isochromen-1-one

7-hydroxy-3-(3-methylphenyl)-1H-isochromen-1-one

Cat. No.: B8118084
M. Wt: 252.26 g/mol
InChI Key: XKAAASZSYULZGN-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(3-methylphenyl)-1H-isochromen-1-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants. This particular compound is characterized by the presence of a hydroxy group at the 7th position and a 3-methylphenyl group at the 3rd position on the isochromen-1-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(3-methylphenyl)-1H-isochromen-1-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with 3-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the process .

Types of Reactions:

    Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the isochromen-1-one core can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of 7-oxo-3-(3-methylphenyl)-1H-isochromen-1-one.

    Reduction: Formation of 7-hydroxy-3-(3-methylphenyl)-1H-isochroman-1-ol.

    Substitution: Formation of 7-alkoxy-3-(3-methylphenyl)-1H-isochromen-1-one derivatives.

Mechanism of Action

The biological activity of 7-hydroxy-3-(3-methylphenyl)-1H-isochromen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-3-(3-methylphenyl)-1H-isochromen-1-one stands out due to the presence of the 3-methylphenyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

IUPAC Name

7-hydroxy-3-(3-methylphenyl)isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-3-2-4-12(7-10)15-8-11-5-6-13(17)9-14(11)16(18)19-15/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAAASZSYULZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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